molecular formula C24H23FN4O3 B2732345 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide CAS No. 1207000-64-3

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2732345
CAS No.: 1207000-64-3
M. Wt: 434.471
InChI Key: NMLAIVGFJJRDDB-UHFFFAOYSA-N
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Description

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.

    Introduction of the cyano and fluoro groups: These functional groups can be introduced via nucleophilic substitution or other suitable reactions.

    Coupling with piperidine: The piperidine ring can be introduced through a coupling reaction, such as a Buchwald-Hartwig amination.

    Formation of the carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoline core.

    Reduction: Reduction reactions can occur at the cyano group or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may convert the cyano group to an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide: can be compared with other quinoline derivatives, such as chloroquine or quinine.

    Unique Features: The presence of the cyano and fluoro groups, as well as the piperidine carboxamide moiety, may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

This structure provides a comprehensive overview of the compound For specific details, consulting scientific literature and experimental data would be necessary

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-31-18-4-6-21(22(12-18)32-2)28-24(30)15-7-9-29(10-8-15)23-16(13-26)14-27-20-5-3-17(25)11-19(20)23/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLAIVGFJJRDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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